Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

4-(Dibiphenyl-4-ylamino)phenylboronic acid ist eine hochwertige bororganische Verbindung, die sich durch ihre einzigartige Struktur und Reaktivität auszeichnet. Die Verbindung enthält sowohl einen Dibiphenylamin-Rest als auch eine Phenylboronsäuregruppe, was sie besonders nützlich für Suzuki-Kupplungsreaktionen und andere palladiumkatalysierte Kreuzkupplungen macht. Aufgrund ihrer elektronenreichen Struktur eignet sie sich hervorragend als Baustein für die Synthese komplexer organischer Materialien, insbesondere für optoelektronische Anwendungen wie OLEDs oder organische Photovoltaik. Die Verbindung zeigt eine hohe Stabilität und gute Löslichkeit in gängigen organischen Lösungsmitteln, was die Handhabung im Labor erleichtert. Ihre Reinheit und definierte Struktur machen sie zu einem zuverlässigen Reagenz für präzise Synthesen in der akademischen und industriellen Forschung.
4-(Dibiphenyl-4-ylamino)phenylboronic acid structure
943836-24-6 structure
Produktname:4-(Dibiphenyl-4-ylamino)phenylboronic acid
CAS-Nr.:943836-24-6
MF:C30H24BNO2
MW:441.328067779541
CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Dibiphenyl-4-ylamino)phenylboronic acid
    • B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
    • (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
    • 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
    • Inchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
    • InChI-Schlüssel: BEBLXYZXQGRFKD-UHFFFAOYSA-N
    • Lächelt: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 6

Experimentelle Eigenschaften

  • Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 234-237 ºC (hexane )
  • Löslichkeit: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
¥1129.00 2024-04-24
Ambeed
A474439-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$183.0 2025-03-04
Chemenu
CM131492-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$250 2021-08-05
Alichem
A019128092-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 95%
1g
$620.00 2023-08-31
Ambeed
A474439-100mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
100mg
$41.0 2025-03-04
eNovation Chemicals LLC
Y1336405-1g
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
1g
$175 2023-09-04
A2B Chem LLC
AI63093-250mg
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
250mg
$42.00 2023-12-29
Key Organics Ltd
BS-51144-1g
(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 >97%
1g
£251.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-250mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
250mg
¥386.00 2024-04-24
Ambeed
A474439-5g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
5g
$614.0 2025-03-04

4-(Dibiphenyl-4-ylamino)phenylboronic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
Referenz
Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
Referenz
Preparation of carbazole-containing triarylamine compounds for light-emitting devices
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
Referenz
Preparation of carbazole compounds for organic electroluminescent devices
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Diversification of carbazoles by LiCl-mediated catalytic CuI reaction
Cho, Joong Hyun; Ryu, Young-Sil; Oh, Se Hwan; Kwon, Jae Kwan; Yum, Eul Kgun, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, rt
Referenz
Preparation of carbazole derivatives as organic electroluminescent materials
, Korea, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Referenz
Organic luminescent compound used in OLED
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 120 °C; 16 h, 120 °C
Referenz
Compound having triarylamine as core and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  3 h, -78 °C; -78 °C → rt; overnight, rt
Referenz
Preparation of carbazole compounds and their application in organic electroluminescence devices
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ;  -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
Referenz
Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; 2.5 h, reflux
Referenz
Aromatic amine compound containing carbazole group and its organic electroluminescent device
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Referenz
Benzopyrimidine derivative, preparation and application in OLED
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C
Referenz
Preparation of dibenzofuran derivatives as organic electroluminescent materials
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 3 h, 110 °C
Referenz
Organic light-emitting compound, organic light-emitting device and its application
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby
, Korea, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, neutralized, rt
Referenz
Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence
Zhang, Qisheng; Kuwabara, Hirokazu; Potscavage, William J.; Huang, Shuping; Hatae, Yasuhiro; et al, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, reflux
Referenz
Carbazole-containing organic compound and application thereof
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 6 h, 110 °C
Referenz
Preparation of hole type organic electroluminescent compounds
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Referenz
Fluorene derivative and its application in organic light emitting device
, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ;  -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
Referenz
Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device
, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid
sfd797
Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid
A847507
Reinheit:99%/99%
Menge:1g/5g
Preis ($):165.0/553.0